molecular formula C23H21NO4 B4960889 ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate

ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate

Cat. No. B4960889
M. Wt: 375.4 g/mol
InChI Key: FBCRGYCTRUQXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate, also known as BMVC, is a synthetic compound that has shown promising results in various scientific research studies. It belongs to the class of chromene compounds and has potential applications in medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and the survival of cancer cells. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer cell growth. ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has also been found to induce the expression of various genes that are involved in apoptosis, including Bax and p53. In addition, ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has been found to reduce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its low toxicity in normal cells. However, ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the research on ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate. One direction is to optimize the synthesis method to improve the yield and purity of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate. Another direction is to study the pharmacokinetics and pharmacodynamics of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate in animal models and humans. This will help to determine the optimal dosage and administration route for ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate. Further studies are also needed to investigate the potential applications of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate derivatives with improved pharmacological properties is another future direction for research.

Synthesis Methods

Ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate can be synthesized using a variety of methods, including the reaction between 4-methoxybenzaldehyde and 2-aminophenol, followed by cyclization and esterification. Another method involves the reaction between 4-methoxybenzaldehyde and 2-aminobenzophenone, followed by cyclization and esterification. The synthesis of ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

Ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as an anticancer and anti-inflammatory agent in various preclinical studies. ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-3-27-23(25)20-19(15-8-11-16(26-2)12-9-15)18-13-10-14-6-4-5-7-17(14)21(18)28-22(20)24/h4-13,19H,3,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRGYCTRUQXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C=CC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2863172

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